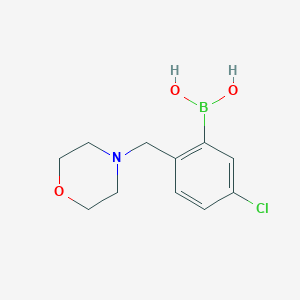

5-Chloro-2-(morpholinomethyl)phenylboronic acid

Description

Propriétés

IUPAC Name |

[5-chloro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQFESPKQZBSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)CN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Chloro-2-(morpholinomethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This compound is characterized by the presence of a chlorophenyl ring and a morpholinomethyl group, which contribute to its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C11H14BClN2O2

- Molecular Weight : 250.60 g/mol

The structure of this compound allows for reversible binding with diols, which is crucial for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Boronic acids are known to inhibit proteasomes, essential for protein degradation in cells. This mechanism is similar to Bortezomib, a well-known anticancer drug. The morpholine moiety enhances the compound's affinity for biological targets by facilitating hydrogen bonding and improving solubility in physiological conditions.

Enzyme Inhibition

Research indicates that compounds containing boronic acid functionalities can effectively inhibit various enzymes. Studies have shown that derivatives of boronic acids can selectively inhibit the activity of proteasomes, leading to apoptosis in cancer cells. For instance, this compound has been shown to inhibit proteasome activity in vitro, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Anticancer Activity

In vitro studies have demonstrated significant anticancer properties against various cell lines. For example:

- Cell Lines Tested : Breast cancer (MCF-7), leukemia (L1210)

- IC50 Values : The compound exhibited a reduction in cell viability at concentrations as low as 10 µM against MCF-7 cells and lower than 5 µM against L1210 cells.

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile suggests moderate absorption and distribution characteristics. Studies indicate that the compound can cross the blood-brain barrier due to its lipophilic nature, enhancing its efficacy against central nervous system tumors. However, toxicity assessments reveal that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Further optimization of its structure is necessary to improve selectivity towards cancer cells while minimizing off-target effects.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 5-Chloro-2-(morpholinomethyl)phenylboronic Acid and Analogues

*Inferred from evidence showing morpholine derivatives enhance polarity and solubility in polar solvents compared to non-functionalized analogs .

Key Observations:

Solubility: The morpholinomethyl group likely improves solubility in polar solvents (e.g., acetone, DMSO) compared to non-polar substituents like -CF3 . 5-Chloro-2-formylphenylboronic acid exhibits moderate solubility in ethers and ketones, aligning with trends for boronic acids with electron-withdrawing groups .

Reactivity: Electron-withdrawing groups (e.g., -CHO, -CF3) increase the Lewis acidity of the boron center, enhancing reactivity in Suzuki couplings. The morpholinomethyl group, being electron-neutral but bulky, may slow reaction kinetics due to steric hindrance . Fluorinated analogs (e.g., 5-chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) are prized for their stability and applications in advanced fluorinated pharmaceuticals .

Biological Activity :

- Trifluoromethyl-substituted boronic acids (e.g., 5-trifluoromethyl-2-formylphenylboronic acid) demonstrate antimicrobial properties, whereas morpholine-containing derivatives may interact with biological targets via hydrogen bonding or metal coordination .

Méthodes De Préparation

Direct Boronation of Chlorinated Phenyl Precursors

Method Overview:

This approach involves the direct borylation of chlorinated aromatic compounds using boron reagents such as boron tribromide or boronic acids under catalytic conditions. It is the most straightforward route when the aromatic ring is already functionalized with the desired substituents.

- Starting material: 5-Chloro-2-(morpholinomethyl)phenyl precursor (often synthesized via chloromethylation of the phenyl ring).

- Boron source: Boron tribromide (BBr₃) or boronic acids.

- Catalyst: Transition metals like palladium or copper may be employed to facilitate the process.

- Conditions: Elevated temperatures (80-120°C), inert atmosphere, and anhydrous conditions.

Research Findings:

While specific literature on this exact compound is limited, analogous procedures for phenylboronic acids suggest high yields and regioselectivity, especially when the aromatic ring bears directing groups like chlorine and morpholinomethyl groups that influence the site of borylation.

Halogen-Metal Exchange and Subsequent Boronic Acid Formation

Method Overview:

This strategy involves halogen-metal exchange reactions on chlorinated aromatic compounds, followed by quenching with boronic acids or esters to afford the boronic acid derivative.

- Step 1: Chlorinated precursor (5-Chloro-2-(morpholinomethyl)phenyl) is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78°C).

- Step 2: The aryl lithium intermediate reacts with boron electrophiles like trialkyl borates (e.g., trimethyl borate).

- Step 3: Hydrolysis of the borate ester yields the free boronic acid.

- This method offers high regioselectivity and is adaptable for various substituted phenyl rings.

- The reaction conditions are sensitive, requiring strict temperature control and anhydrous solvents like tetrahydrofuran (THF).

- Yields depend on the substitution pattern but generally range from 60-85%.

Data Table 1: Comparative Summary of Boronation Methods

| Method | Starting Material | Boron Source | Catalysts | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Direct Boronation | Chlorinated phenyl derivative | BBr₃ or boronic acids | Pd or Cu catalysts | 80-120°C, inert atmosphere | 50-75% | Regioselective, straightforward |

| Halogen-Metal Exchange | Chlorinated phenyl derivative | Trimethyl borate | n-BuLi, THF | -78°C to room temp | 60-85% | Sensitive to moisture, high regioselectivity |

| Boronic Ester Coupling | Boronic esters | Various coupling reagents | Pd catalysts | Reflux in suitable solvent | 70-90% | Suitable for complex molecules |

Coupling of Boronic Esters with Aromatic Precursors

Method Overview:

This involves synthesizing boronic esters (e.g., pinacol esters) from boronic acids, followed by Suzuki-Miyaura cross-coupling reactions with halogenated aromatic compounds.

- Synthesis of boronic ester: React boronic acid with pinacol in the presence of dehydrating agents.

- Coupling: React the boronic ester with a chlorinated phenyl derivative under Pd-catalyzed Suzuki conditions, often in the presence of base like potassium carbonate.

- This method provides high regioselectivity and functional group tolerance.

- It is particularly useful when the boronic acid is unstable or difficult to handle directly.

- The coupling yields are typically high (80-95%).

Data Table 2: Summary of Suzuki Coupling Approach

| Step | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Boronic ester synthesis | Boronic acid + pinacol | Reflux, dehydrating agents | 85-95% | Stable intermediates |

| Cross-coupling | Chlorinated phenyl + boronic ester | Pd catalyst, base, reflux | 80-95% | High selectivity, functional group tolerance |

Notes on Research and Patent Literature

- Patent CN104788482A describes a method for preparing boronic acid derivatives, including boronic esters, via transesterification and subsequent coupling, emphasizing the importance of controlled reaction conditions to optimize yield and purity.

- Studies on related compounds indicate that the presence of electron-withdrawing groups like chlorine enhances the efficiency of metal-catalyzed boronation reactions due to increased electrophilicity of the aromatic ring.

Summary of Key Preparation Methods

| Method | Main Features | Suitable for | Typical Yield | Remarks |

|---|---|---|---|---|

| Direct Boronation | One-step, regioselective | Simple aromatic chlorides | 50-75% | Requires anhydrous conditions |

| Halogen-Metal Exchange | Two-step, high regioselectivity | Chlorinated phenyl derivatives | 60-85% | Sensitive to moisture and temperature |

| Suzuki-Miyaura Coupling | Two-step, high functional group tolerance | Boronic esters + halogenated aromatics | 80-95% | Widely used in complex molecule synthesis |

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-(morpholinomethyl)phenylboronic acid, and how can purity be optimized?

The synthesis typically involves introducing the morpholinomethyl group via nucleophilic substitution or reductive amination on a pre-functionalized chlorophenylboronic acid precursor. Key steps include:

- Halogenation : Installing the chloro group at the 5-position using electrophilic substitution (e.g., Cl₂/FeCl₃) .

- Morpholine coupling : Reacting 2-(bromomethyl)-5-chlorophenylboronic acid with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹¹B NMR (δ ~30 ppm for boronic acid) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H NMR (to confirm morpholine protons at δ 2.4–3.2 ppm and aromatic protons), ¹³C NMR (for carbonyl and aromatic carbons), and ¹¹B NMR (to verify boronic acid integrity) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.08).

- Elemental analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Q. What are the recommended storage conditions to prevent degradation?

Store at 0–6°C under inert gas (argon) in amber vials to avoid boronic acid oxidation or hydrolysis. Desiccants like molecular sieves are critical for moisture-sensitive batches .

Advanced Research Questions

Q. How does the morpholinomethyl group influence Suzuki-Miyaura coupling efficiency compared to other substituents?

The morpholinomethyl group introduces steric hindrance and electron-donating effects, which can slow transmetalation in Pd-catalyzed couplings. To mitigate this:

Q. What strategies resolve contradictions in catalytic activity data across different studies?

Discrepancies often arise from:

- Ligand purity : Impure ligands (e.g., Pd(PPh₃)₄) reduce catalytic efficiency. Use freshly distilled solvents and recrystallized ligands .

- Substrate ratios : A 1:1.2 boronic acid/aryl halide ratio minimizes homocoupling byproducts .

- Reaction monitoring : In situ IR or LC-MS tracks intermediate formation and identifies side reactions (e.g., protodeboronation) .

Q. How can reaction intermediates be stabilized during multi-step syntheses involving this compound?

- Low-temperature quench : Halt reactions at –20°C to stabilize Pd intermediates.

- Boron masking : Convert the boronic acid to a pinacol ester for improved stability during subsequent steps .

- Chelation : Add diethanolamine to suppress boronic acid dimerization .

Q. What are the decomposition pathways under acidic or basic conditions?

- Acidic conditions : Protodeboronation occurs (loss of B(OH)₂), forming 5-chloro-2-(morpholinomethyl)phenol. Mitigate with pH 7–8 buffers .

- Basic conditions : Hydrolysis of the morpholine ring may occur above pH 10. Use mild bases (K₃PO₄) and short reaction times .

Methodological Considerations

Q. How to design a kinetic study for cross-coupling reactions with this boronic acid?

- Use stopped-flow NMR to monitor transmetalation rates.

- Vary Pd catalyst loading (1–5 mol%) and track aryl halide consumption via GC-MS .

- Compare activation energies with DFT calculations to correlate steric effects with rate constants .

Q. What analytical tools differentiate boronic acid dimerization from monomeric forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.